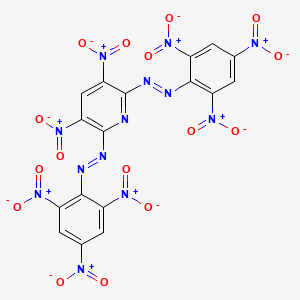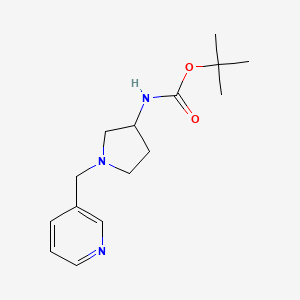![molecular formula C12H25BO3Si B13979064 Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)
Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is a compound that features both silicon and boron atoms within its structure. This compound is of interest due to its potential applications in organic synthesis and materials science. The presence of the boron-containing dioxaborolane group and the silicon-containing trimethylsilyl group makes it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane typically involves the following steps:
Formation of the Allylboronate Intermediate: This can be achieved by reacting an allyl halide with a boronic ester under palladium-catalyzed conditions.
Silylation: The allylboronate intermediate is then reacted with a silylating agent, such as trimethylsilyl chloride, in the presence of a base to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane can undergo various types of chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different organosilicon and organoboron derivatives.
Substitution: The allyl group can participate in substitution reactions, where the boron or silicon groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce simpler organosilicon compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane can be used as a reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology
The compound may be used in the development of new biomolecules or as a precursor for biologically active compounds.
Medicine
Industry
Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane exerts its effects involves the interaction of its boron and silicon groups with various molecular targets. The boron group can form reversible covalent bonds with diols and other nucleophiles, while the silicon group can participate in hydrosilylation and other silicon-based reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylboronate: Contains both silicon and boron but lacks the allyl group.
Allyltrimethylsilane: Contains the allyl and trimethylsilyl groups but lacks the boron component.
Dioxaborolane Derivatives: Various compounds containing the dioxaborolane group but different substituents.
Uniqueness
(E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is unique due to the combination of its boron and silicon groups, which provide distinct reactivity and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C12H25BO3Si |
|---|---|
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane |
InChI |
InChI=1S/C12H25BO3Si/c1-11(2)12(3,4)16-13(15-11)9-8-10-14-17(5,6)7/h8-9H,10H2,1-7H3 |
Clave InChI |
QNVCVEHGYIBMLB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Oxirane, 2,2-bis[(phenylmethoxy)methyl]-](/img/structure/B13979027.png)





![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)



